![molecular formula C19H15NO B14410520 3-methoxy-7-methylbenzo[c]acridine CAS No. 83876-56-6](/img/structure/B14410520.png)
3-methoxy-7-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-methylbenzo[c]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of 3-methoxy-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the acridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or the Skraup synthesis.
Functional Group Modification: After forming the acridine core, further modifications are made to introduce the methoxy and methyl groups at specific positions. This may involve reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-Methoxy-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroacridine derivatives.
Scientific Research Applications
3-Methoxy-7-methylbenzo[c]acridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a DNA intercalator. This property makes it useful in the study of DNA-protein interactions and the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with DNA and inhibit key enzymes makes it a potential candidate for drug development.
Industry: In industrial applications, this compound is used as a dye and fluorescent material. Its photophysical properties make it suitable for use in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 3-methoxy-7-methylbenzo[c]acridine involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and repair. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
3-Methoxy-7-methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent. It also intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Proflavine: Proflavine is another acridine derivative with antimicrobial properties. It intercalates into DNA and disrupts bacterial DNA replication.
Quinacrine: Quinacrine is an acridine derivative used as an antimalarial and antiparasitic agent. It inhibits phospholipase A2 and disrupts the function of cell membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
83876-56-6 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-methoxy-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C19H15NO/c1-12-15-5-3-4-6-18(15)20-19-16(12)9-7-13-11-14(21-2)8-10-17(13)19/h3-11H,1-2H3 |
InChI Key |
CPNADSMZXRXTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


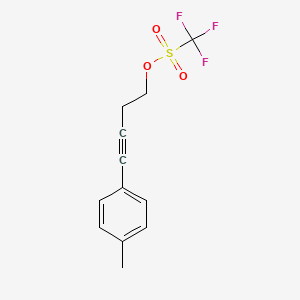
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
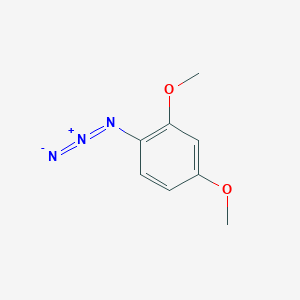
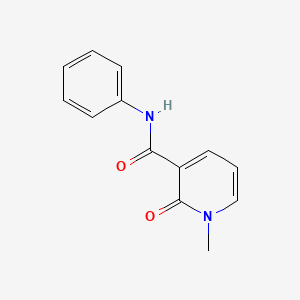
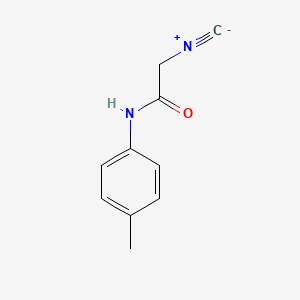
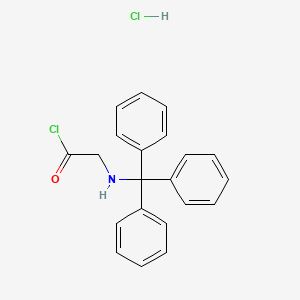
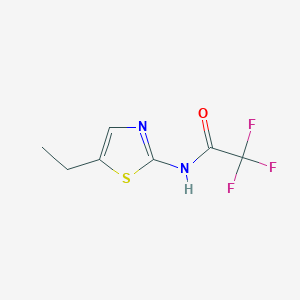
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
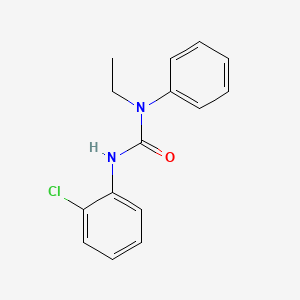
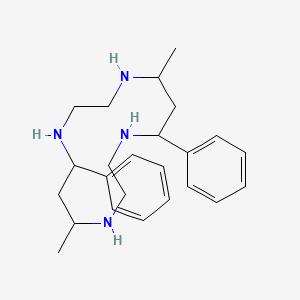
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
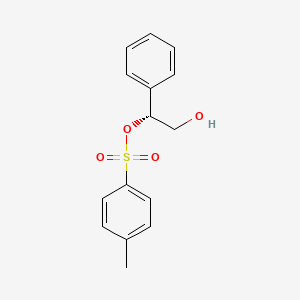
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
